3-(Benzenesulfonyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "3-(Benzenesulfonyl)aniline" often involves the functionalization of benzene rings with sulfonyl groups and aniline. For instance, (perfluoroalkylsulfonyl)benzenes and their anilines can be synthesized through the oxidation of (perfluoroalkylthio)benzenes and the reduction of corresponding nitrobenzenes respectively, indicating a pathway that could be adapted for "3-(Benzenesulfonyl)aniline" synthesis (Joglekar et al., 1995). Additionally, reactions involving indole-2,3-dicarboxylic anhydrides with anilines to yield related structures suggest a variety of synthetic approaches for obtaining "3-(Benzenesulfonyl)aniline" and its derivatives (Miki et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(Benzenesulfonyl)aniline" reveals interesting aspects of their chemical behavior. For example, studies on compounds like N-(2-Methylphenyl)benzenesulfonamide have shown specific conformations and interactions between different parts of the molecule, such as the orientation of benzene rings and the positioning of substituents, which can significantly influence their reactivity and properties (Gowda et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of "3-(Benzenesulfonyl)aniline" and related compounds often involves interactions between the sulfonyl and aniline groups with various reagents. For instance, the study on the reactivity of 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride towards amines demonstrates the potential for forming sulfonamides and highlights the reactivity of the benzoxazine moiety (Tarasov et al., 2002).
Physical Properties Analysis
The physical properties of "3-(Benzenesulfonyl)aniline" derivatives, such as solubility, melting points, and crystalline structure, are essential for understanding their potential applications. The crystalline structures of aniline yellow compounds, for example, provide insights into the color properties and stability of these materials under various conditions (Smith et al., 2009).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different chemical reagents, are crucial for the application and synthesis of "3-(Benzenesulfonyl)aniline" derivatives. Studies have shown that the sulfonyl and aniline groups can engage in various chemical reactions, influencing the overall properties of the compound. For example, the reactivity of benzenesulfonyl chloride with anilines in different solvent mixtures highlights the impact of solvent on the reaction outcomes and the importance of understanding these interactions for synthesis and application purposes (Bhuvaneshwari & Elango, 2007).
Scientific Research Applications
Synthesis and Chemical Reactions
- 3-(Benzenesulfonyl)aniline has been utilized in the synthesis of various chemical compounds. For example, it is used in the synthesis of benzo-γ-carboline alkaloid cryptosanginolentine, showcasing its versatility in organic synthesis (Miki et al., 2007).
- Its reactivity with other functional groups has been explored. For instance, its reaction with equimolar amounts of aniline and piperidine resulted in the formation of corresponding sulfonamides while retaining the benzoxazine moiety (Tarasov et al., 2002).
Polymerization and Material Science
- 3-(Benzenesulfonyl)aniline derivatives have been incorporated in the polymerization process. For instance, aniline sulfonic acid derivatives have been polymerized into layered double hydroxide (LDH) structures, which were then studied for their electrochemical properties (Moujahid et al., 2005).
- The effects of para substitution on the dissociation of N-Phenylbenzenesulfonamides, which can include derivatives of 3-(Benzenesulfonyl)aniline, have been investigated, providing insights into their potential use in various chemical applications (Mansfeld et al., 2004).
Environmental Applications
- Benzenesulfonic acid doped polyaniline nanorods, which can be synthesized using derivatives of 3-(Benzenesulfonyl)aniline, have been used for the decolorization of simulated reactive dye bath effluent, indicating its potential application in wastewater treatment (Venkatachalam & Seralathan, 2017).
- The adsorption of aromatic compounds, such as benzenesulfonic acid, on activated carbons was studied, which is relevant for environmental remediation processes (Faria et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDWVSUBNRMXMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333144 | |
Record name | 3-(benzenesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)aniline | |
CAS RN |
26815-49-6 | |
Record name | 3-(Phenylsulfonyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26815-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(benzenesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(benzenesulfonyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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